An In-depth Technical Guide to Ceftriaxone Sodium (C18H18N6NaO5S2)
An In-depth Technical Guide to Ceftriaxone Sodium (C18H18N6NaO5S2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ceftriaxone sodium, a third-generation cephalosporin antibiotic. It delves into its chemical structure, physicochemical properties, mechanisms of action, and analytical methodologies, offering insights for its application in research and drug development.
Chemical Identity and Structure
Ceftriaxone sodium is a sterile, semisynthetic, broad-spectrum cephalosporin antibiotic.[1][2] The chemical formula for the disodium salt is C18H16N8Na2O7S3·3.5H2O, with a calculated molecular weight of 661.60.[1][2]
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, disodium salt, sesquaterhydrate.[3]
Chemical Identifiers:
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CAS Number: 104376-79-6[4]
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SMILES: C(C1=C(CS[C@]2([H])/C(/C3=N/C(=N/C=C3S)N)=N\OC)C(=O)N12)CSC1=NC(=O)C(=O)NN1C)(=O)O.[NaH].O[4]
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InChIKey: FDRNWTJTHBSPMW-BBJOQENWSA-L[4]
Caption: 2D Chemical Structure of Ceftriaxone Sodium.
Physicochemical Properties
Ceftriaxone sodium is a white to yellowish crystalline powder.[1][2] It is freely soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1] The pH of a 1% aqueous solution is approximately 6.7.[1][2]
| Property | Value | Source |
| Molecular Formula | C18H16N8Na2O7S3·3.5H2O | [1][2] |
| Molecular Weight | 661.60 g/mol | [1][2] |
| Appearance | White to yellowish crystalline powder | [1][2] |
| Water Solubility | Freely soluble (50 mg/mL) | [1][4] |
| Melting Point | 236 °C | [4] |
| pKa | ~3 (COOH), 3.2 (NH3+), 4.1 (enolic OH) | [4] |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [4] |
Mechanism of Action
Antibacterial Activity
Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5][6][7] The peptidoglycan layer provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[5][6] Ceftriaxone's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan substrate, allowing it to bind to the active site of PBPs and block their transpeptidase activity.[5]
Caption: Mechanism of Ceftriaxone's antibacterial action.
Neuroprotective Effects
Beyond its antimicrobial properties, ceftriaxone has demonstrated neuroprotective effects by modulating glutamate neurotransmission.[8] It has been shown to increase the expression of the excitatory amino acid transporter-2 (EAAT2), a major glutamate transporter in the central nervous system.[8] This upregulation of EAAT2 enhances the clearance of synaptic glutamate, thereby reducing excitotoxicity, a key factor in various neurological disorders.[8] The mechanism involves the activation of the nuclear factor-κB (NF-κB) signaling pathway, which in turn promotes the transcription of the EAAT2 gene.[8][9][10]
Caption: Ceftriaxone's modulation of the EAAT2 signaling pathway.
Pharmacokinetics and Pharmacodynamics
Ceftriaxone is characterized by a long plasma elimination half-life, which allows for once-daily dosing in many indications.[6] It is widely distributed in body tissues and fluids, including the cerebrospinal fluid, making it effective for treating meningitis.[6] The drug is excreted through both renal and biliary pathways.[2] In critically ill patients, ceftriaxone clearance may be increased.[11] The efficacy of ceftriaxone is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (fT>MIC) of the infecting organism.[12]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantification of ceftriaxone sodium in bulk drug, pharmaceutical formulations, and biological fluids.[13][14][15][16][17]
Representative HPLC Protocol
This protocol is a synthesis of validated methods and should be adapted and re-validated for specific laboratory conditions.
Objective: To determine the concentration of Ceftriaxone sodium.
Instrumentation:
Chromatographic Conditions:
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier like triethylamine or ortho-phosphoric acid). A common ratio is in the range of 70:30 to 75:25 (v/v) organic to aqueous phase.[13][17] The pH is typically adjusted to around 6.5.[13]
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Flow Rate: 1.0 mL/min[17]
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Injection Volume: 20 µL
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Column Temperature: Ambient
Procedure:
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Standard Solution Preparation: Accurately weigh and dissolve a known amount of Ceftriaxone sodium reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to cover a concentration range of approximately 10-200 µg/mL.[13]
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Sample Preparation:
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For parenteral dosage forms: Reconstitute the vial with a suitable diluent as per the product label. Further dilute an aliquot with the mobile phase to fall within the linear range of the standard curve.
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For biological samples (e.g., plasma): Protein precipitation is a common sample preparation step. Add a precipitating agent like acetonitrile or methanol to the plasma sample, vortex, and centrifuge. The supernatant can then be injected into the HPLC system.
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-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
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Quantification: Construct a calibration curve by plotting the peak area of the ceftriaxone peak against the concentration of the standard solutions. Determine the concentration of ceftriaxone in the sample solution from the calibration curve.
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[13]
Caption: A typical workflow for HPLC analysis of Ceftriaxone.
Synthesis Overview
The synthesis of ceftriaxone generally involves semi-synthetic methods starting from 7-aminocephalosporanic acid (7-ACA).[18] The synthesis typically proceeds through two main methods, which involve the acylation of the 7-amino group of a cephalosporin intermediate with an activated derivative of the aminothiazolyl methoxyiminoacetic acid side chain, and the introduction of the thiotriazinedione moiety at the 3-position.[19] The final product is then converted to its sodium salt.[19]
Clinical Applications and Resistance
Ceftriaxone is indicated for the treatment of a wide range of bacterial infections, including lower respiratory tract infections, skin and skin structure infections, urinary tract infections, pelvic inflammatory disease, bacterial septicemia, bone and joint infections, intra-abdominal infections, and meningitis.[20] It is also used for surgical prophylaxis.[20]
Bacterial resistance to ceftriaxone is a growing concern.[21] The primary mechanisms of resistance include the production of β-lactamase enzymes that hydrolyze the β-lactam ring, alterations in the structure of penicillin-binding proteins that reduce their affinity for the drug, and decreased permeability of the bacterial outer membrane.[2][7] Judicious use of ceftriaxone is crucial to mitigate the development of drug-resistant bacteria.[1][22]
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